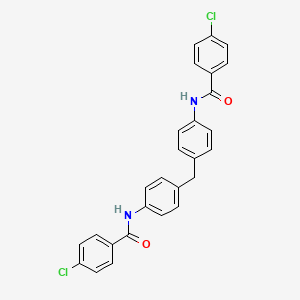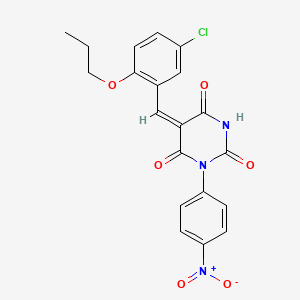![molecular formula C20H25N3O B5459223 N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea](/img/structure/B5459223.png)
N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea, also known as MPMPU, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been shown to possess a wide range of pharmacological properties.
作用机制
The exact mechanism of action of N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea is not fully understood. However, it has been suggested that N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea has been shown to inhibit the growth of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its pharmacological properties. However, there are also some limitations to the use of N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea in lab experiments. For example, its mechanism of action is not fully understood, and it may interact with other compounds in complex ways.
未来方向
There are several future directions for research on N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea. One area of research is the development of more potent and selective analogs of N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea for use in the treatment of neurodegenerative diseases and cancer. Another area of research is the investigation of the mechanism of action of N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea and its interactions with other compounds. Finally, the potential use of N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea in combination with other drugs for the treatment of various diseases should be explored.
Conclusion:
In conclusion, N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea is a promising chemical compound that has been extensively studied for its potential therapeutic applications. It possesses a wide range of pharmacological properties, including anti-inflammatory, analgesic, antipyretic, and antitumor activity. While there are some limitations to the use of N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea in lab experiments, its potential use in the treatment of various diseases makes it an important area of research for the future.
合成方法
The synthesis of N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea involves the reaction of 2-methylphenyl isocyanate with 4-(1-piperidinylmethyl)aniline in the presence of a suitable solvent. The reaction is typically carried out under reflux conditions and requires the use of a catalyst such as triethylamine. The resulting N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea product is then purified by recrystallization or column chromatography.
科学研究应用
N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. In addition, N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea has also been shown to have antitumor activity and has been studied for its potential use in cancer therapy.
属性
IUPAC Name |
1-(2-methylphenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-7-3-4-8-19(16)22-20(24)21-18-11-9-17(10-12-18)15-23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-15H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWQUAOGTKZTAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-allyl-2-chloro-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5459151.png)
![4-{4-[4-(benzylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5459159.png)
![N-[(1S*,2R*)-2-(isopropylamino)cyclobutyl]-3-methyl-5-(phenoxymethyl)-2-furamide](/img/structure/B5459167.png)

![4-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-2-(4-chlorophenyl)morpholine](/img/structure/B5459184.png)

![2-{[4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5459194.png)
![N-1-adamantyl-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5459209.png)
![1-(3,4-dimethylbenzyl)-4-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B5459216.png)
![N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5459219.png)

![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5459235.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5459238.png)
![4-ethyl-2-methyl-5-({1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidin-4-yl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5459245.png)